molecular formula C19H18ClF3N2O5 B11469498 Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11469498
M. Wt: 446.8 g/mol
InChI Key: FGJUKVGJJHAXJI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methoxy group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with ethyl 3,3,3-trifluoro-2-hydroxypropanoate under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more suitable for certain applications in medicinal chemistry and materials science.

Biological Activity

Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with significant potential for biological activity. This article explores its biological properties, potential therapeutic applications, and underlying mechanisms based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClF3N2O5C_{19}H_{18}ClF_3N_2O_5, with a molecular weight of approximately 446.8 g/mol. The structure includes a trifluoromethyl group, a carbamoyl group, and a methoxyphenyl moiety, which are critical for its biological interactions.

Property Value
Molecular FormulaC19H18ClF3N2O5
Molecular Weight446.8 g/mol
Key Functional GroupsTrifluoromethyl, Carbamoyl
Potential ApplicationsAnticancer, Antimicrobial

Anticancer Properties

Preliminary studies indicate that compounds with similar structures often exhibit significant anticancer activities. This compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

A study highlighted that derivatives of similar compounds showed enhanced activities against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Research has suggested that the compound may also possess antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial strains and fungi, indicating a potential role in treating infections . The presence of the chlorophenyl moiety is particularly noted for enhancing antimicrobial activity due to its ability to disrupt bacterial cell membranes.

The mechanisms by which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors involved in cell signaling pathways related to growth and apoptosis.
  • Oxidative Stress Induction : By increasing reactive oxygen species (ROS), it may induce oxidative stress leading to cancer cell death.

Case Studies and Research Findings

  • Cell-Based Assays : In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines. For example, a study demonstrated a dose-dependent inhibition of cell proliferation in colorectal cancer cells .
  • Animal Models : In vivo studies using murine models indicated that treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups .
  • Comparative Studies : Comparative analysis with structurally related compounds revealed that the trifluoromethyl group enhances biological activity significantly compared to simpler analogs lacking this feature .

Properties

Molecular Formula

C19H18ClF3N2O5

Molecular Weight

446.8 g/mol

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)carbamoylamino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C19H18ClF3N2O5/c1-3-30-16(26)18(28,19(21,22)23)11-4-9-14(15(10-11)29-2)25-17(27)24-13-7-5-12(20)6-8-13/h4-10,28H,3H2,1-2H3,(H2,24,25,27)

InChI Key

FGJUKVGJJHAXJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)OC)(C(F)(F)F)O

Origin of Product

United States

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